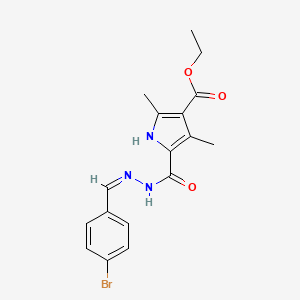

(Z)-ethyl 5-(2-(4-bromobenzylidene)hydrazinecarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .

Synthesis Analysis

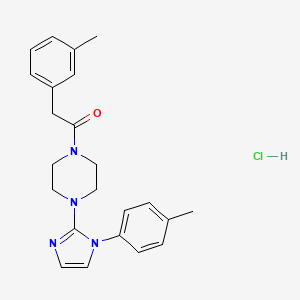

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a series of novel pyrazole-hydrazone derivatives containing an isoxazole moiety were synthesized . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Aplicaciones Científicas De Investigación

- Researchers have synthesized several analogues of this compound and evaluated their anticancer potential. Notably, the 2-(trifluoromethyl)benzyl-substituted derivative demonstrated outstanding activity against lung (A-549) and cervical (HeLa) cancer cell lines, surpassing the standard drug doxorubicin. Other analogues with methoxy, chloro, fluoro, and formyl substitutions showed moderate activity, while methyl-substituted analogues were less effective .

- The benzofuran structural unit is essential in many biologically active compounds. Natural products containing benzofuran rings, such as Ailanthoidol, exhibit anticancer properties. Researchers explore this scaffold for designing novel drugs with improved efficacy and reduced side effects .

- Computational studies involving molecular docking were performed to understand the compound’s interactions with specific protein targets. Notably, it was investigated against extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). These results align with experimental data, validating the compound’s potential as an inhibitor of cancer cell growth .

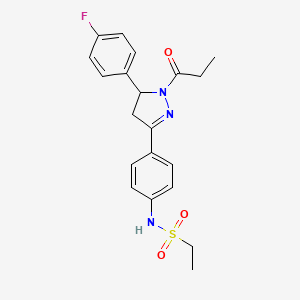

- Starting from 3-(2-chlorophenyl)-5-methyl isoxazole-4-carboxylic acid, researchers synthesized target compounds using a five-step process. These derivatives could have diverse applications beyond cancer research .

- The compound serves as a crucial intermediate in the synthesis of SGLT2 inhibitors, which are being explored for diabetes therapy. These inhibitors are currently in preclinical and phase I studies, highlighting the compound’s relevance in drug development .

Anticancer Activity

Benzofuran Scaffold for Drug Design

Molecular Docking Studies

Synthesis of Pyrazole-Hydrazone Derivatives

Key Intermediate for SGLT2 Inhibitors

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 5-[[(Z)-(4-bromophenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O3/c1-4-24-17(23)14-10(2)15(20-11(14)3)16(22)21-19-9-12-5-7-13(18)8-6-12/h5-9,20H,4H2,1-3H3,(H,21,22)/b19-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCLBCAAGJECMI-OCKHKDLRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)NN=CC2=CC=C(C=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)N/N=C\C2=CC=C(C=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N6-butyl-N4-(4-chlorophenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2549475.png)

![9,9-Difluoro-7-azadispiro[3.0.35.14]nonane](/img/structure/B2549478.png)

![Ethyl 3-[8-(4-butylphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate](/img/structure/B2549483.png)

![5-Methyl-7-phenyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2549487.png)

![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2549490.png)

![4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2549491.png)

![6-(5-Bromofuran-2-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549492.png)

![{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2549493.png)

![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide](/img/structure/B2549496.png)